8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Medicinal chemists often struggle to access halogenated quinolone scaffolds that enable precise SAR exploration without resynthesis of the core. 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS 1248595-74-5) resolves this bottleneck by providing a pre-functionalized C-8 bromo intermediate ready for direct cross-coupling. - Strategic reactivity: The C-8 bromine serves as a launch point for Suzuki, Buchwald, and Sonogashira couplings, enabling systematic introduction of aryl/heteroaryl groups. - Property-driven design: With MW 268.06 and LogP ~2.40, this derivative offers a distinct lipophilicity data point versus non-halogenated or 6-Cl analogs, accelerating ADME fine-tuning. - Consistent supply: Available in stock with ISO-certified quality and ambient global shipping, supporting uninterrupted lead optimization campaigns.

Molecular Formula C10H6BrNO3
Molecular Weight 268.066
CAS No. 1248595-74-5
Cat. No. B596410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
CAS1248595-74-5
Synonyms8-broMo-1,2-dihydro-2-oxoquinoline-4-carboxylic acid
Molecular FormulaC10H6BrNO3
Molecular Weight268.066
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
InChIKeyDFIDZXVJTIUYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Strategic Intermediate


8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a member of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid family, a class of heterocyclic compounds recognized as valuable building blocks in medicinal chemistry due to their demonstrated potential as modulators of ABCB1-related drug resistance [1] and as precursors to bioactive molecules [2].

C-8 bromine handle supports cross-coupling diversification workflows
2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold for ABCB1 modulation studies
Supports SAR library synthesis in medicinal chemistry research

Critical Role of C-8 Bromination for SAR and Synthesis


Generic substitution within the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold is precluded due to the profound influence of specific halogenation patterns on both biological activity and synthetic versatility. While the unsubstituted core [1] and other halogenated analogs like the 6-chloro derivative [2] have demonstrated specific biological profiles, the strategic placement of a bromine atom at the C-8 position in 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid provides a unique combination of physicochemical properties and reactivity. This specific bromo-derivative is not merely another analog; it serves as a distinct intermediate offering a different electronic landscape and a reactive handle for further structural elaboration via cross-coupling reactions, which cannot be achieved with the non-halogenated or differently substituted counterparts.

Unsubstituted core may not substitute
Lacks C-8 bromine handle; cross-coupling diversification pathways may be unavailable without halogen functionalization.
6-Chloro analog may not transfer
Halogen position shift from C-6 to C-8 alters electronic profile and SAR. Activity may not transfer from chloro analog data.

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid vs. Key Analogs


Synthetic Utility: C-8 Bromine vs. Unsubstituted Core

The primary value of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid lies in its utility as a synthetic intermediate. The presence of a bromine atom at the C-8 position provides a site for further derivatization via reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, a capability absent in the unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid [1]. This enables the creation of a more diverse library of compounds for structure-activity relationship (SAR) studies and lead optimization. While other halogenated analogs exist, the specific reactivity and steric profile of bromine at C-8 is a distinct feature for synthetic chemists.

Synthetic Reactivity
Class-level inference
C-8 bromine enables Pd-catalyzed cross-coupling vs. unsubstituted core lacks reactive site
Supports synthetic diversification workflow
Reactivity context based on class-level principles
Synthetic Chemistry Medicinal Chemistry Cross-Coupling Reactions

Physicochemical Profile vs. 6-Chloro Analog

The calculated partition coefficient (LogP) and molecular weight (MW) are critical parameters influencing a compound's ADME properties. 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a calculated LogP of 2.40 and a MW of 268.06 g/mol . Compared to the 6-chloro analog, which has a MW of 223.61 g/mol, the bromo derivative has a significantly higher molecular weight and a different LogP profile (LogP for 6-chloro analog is not provided in sources but would be expected to be lower than the bromo analog). This difference in lipophilicity and size can translate to altered cell permeability, protein binding, and overall pharmacokinetic behavior, making the bromo compound a valuable tool for exploring chemical space distinct from the chloro analog.

Physicochemical Profile
Data to verify
MW 268.06 g/mol, LogP 2.40 (calc.) vs. 6-chloro MW 223.61 g/mol
Supports ADME property exploration
LogP difference not quantified; calculated properties
ADME Physicochemical Properties Drug-likeness

SAR Potential: Impact of Halogen Position

Research on the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid class indicates that halogen substitution significantly influences biological activity. A study on ABCB1 modulation showed that a 6-chloro derivative exhibited an IC50 value of 71.14 μM against MDR mouse T-lymphoma cells [1]. While direct data for the 8-bromo isomer is not available in the provided results, the established SAR principles for this scaffold suggest that the position and nature of the halogen (bromine vs. chlorine) will lead to a different biological potency and selectivity profile. Therefore, the 8-bromo compound is not interchangeable with other halogenated analogs like 6-chloro; it represents a distinct chemical entity with a unique potential biological signature that warrants independent investigation.

SAR Differentiation
Class-level inference
6-chloro analog IC50 71.14 μM (MDR T-lymphoma); 8-bromo data unavailable
Position-specific SAR requires independent investigation
Activity may not be extrapolated from chloro analog data
SAR Cancer Multidrug Resistance

Applications of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid


Medicinal Chemistry: SAR Diversification Scaffold

Given its unique bromine handle at the C-8 position, this compound is optimally employed as a key intermediate for the synthesis of diverse compound libraries via cross-coupling reactions. It is the correct choice when the research objective is to explore the structure-activity relationship (SAR) of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold by introducing varied aromatic or heteroaromatic groups at the 8-position, a strategy that is foundational in lead optimization programs for cancer and other therapeutic areas. Using the non-brominated core would not enable this specific chemical diversification.

Physicochemical Space Exploration for Lead Optimization

When a drug discovery project seeks to systematically explore the impact of halogen substitution on the lipophilicity and molecular weight of the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid core, the 8-bromo derivative (MW: 268.06, LogP: 2.40) serves as a distinct data point compared to the unsubstituted core or the 6-chloro analog (MW: 223.61) [1]. This allows for a rational, property-based approach to improving a lead compound's pharmacokinetic profile, making this specific compound an essential tool for medicinal chemists aiming to fine-tune ADME parameters without altering the core pharmacophore.

Chemical Biology: Precursor for Fluorescent and Affinity Probes

The reactive C-8 bromine atom makes this compound a suitable precursor for synthesizing more complex molecules, such as fluorescent probes or affinity tags for target identification. By conjugating a fluorescent dye or a biotin moiety to the 8-position via the bromine handle, researchers can create novel tools for studying the biological targets and mechanisms of action of quinoline-4-carboxylic acid derivatives, as implicated in studies on multidrug resistance modulation [2]. This application is unique to the brominated intermediate and not possible with the unfunctionalized core.

Application
Selection Property
Validation Focus
SAR diversification via cross-coupling
C-8 bromine reactivity for Pd-catalyzed coupling
Cross-coupling efficiency and scope assessment
Physicochemical space exploration
Halogen-dependent LogP and MW profile
ADME parameter benchmarking
Affinity and fluorescent probe synthesis
C-8 bromine as conjugation anchor
Probe functionality and target engagement validation

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